5-(2,5-Dimethylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
5-(2,5-DIMETHYLPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrazolo[1,5-c][1,3]benzoxazine core, which is fused with a thiophene ring and a dimethylphenyl group. The presence of these diverse functional groups makes this compound of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C22H20N2OS |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
5-(2,5-dimethylphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H20N2OS/c1-14-9-10-15(2)17(12-14)22-24-19(16-6-3-4-7-20(16)25-22)13-18(23-24)21-8-5-11-26-21/h3-12,19,22H,13H2,1-2H3 |
InChI Key |
CJKCUQWDOVKXGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-DIMETHYLPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.
Formation of the Benzoxazine Core: The pyrazole intermediate is then reacted with an appropriate ortho-aminophenol derivative under acidic conditions to form the benzoxazine core.
Introduction of the Thiophene Ring: The benzoxazine intermediate is further reacted with a thiophene derivative through a cross-coupling reaction, such as the Suzuki or Stille coupling, to introduce the thiophene ring.
Introduction of the Dimethylphenyl Group: Finally, the dimethylphenyl group is introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-DIMETHYLPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation Products: Corresponding oxides and quinones.
Reduction Products: Reduced derivatives with hydrogenated rings.
Substitution Products: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
5-(2,5-DIMETHYLPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE: has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its unique electronic properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is explored for use in the synthesis of advanced materials, such as liquid crystals and photoresponsive materials.
Mechanism of Action
The mechanism of action of 5-(2,5-DIMETHYLPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE depends on its specific application:
Pharmacological Effects: The compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
Electronic Properties: In materials science, the compound’s electronic properties are attributed to its conjugated π-system, which allows for efficient charge transport.
Comparison with Similar Compounds
5-(2,5-DIMETHYLPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE: can be compared with other similar compounds, such as:
Pyrazolo[1,5-c][1,3]benzoxazine Derivatives: These compounds share the same core structure but differ in the substituents attached to the rings.
Thiophene-Containing Compounds: Compounds with thiophene rings that exhibit similar electronic properties.
Dimethylphenyl Derivatives: Compounds with dimethylphenyl groups that influence their chemical reactivity and biological activity.
The uniqueness of 5-(2,5-DIMETHYLPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE lies in its combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for diverse scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
